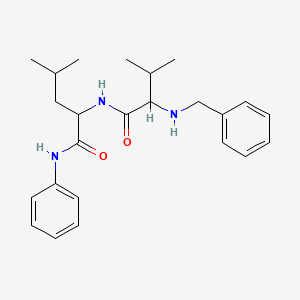
Bzl-val-leu-anilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ベンジル-バリル-ロイシル-アニリド(一般的にBzl-val-leu-アニリドと呼ばれる)は、合成ペプチド化合物です。バリン、ロイシン、アニリンの3つのアミノ酸で構成され、バリン残基にベンジル基が結合しています。この化合物は、そのユニークな構造特性と潜在的な生物活性のために、生化学研究で広く使用されています。
準備方法
合成経路および反応条件
Bzl-val-leu-アニリドは、固相ペプチド合成(SPPS)を使用して合成できます。このプロセスは、保護されたアミノ酸を樹脂結合ペプチド鎖に順次添加することを伴います。ベンジル基は、バリン残基の合成中に導入されます。最終生成物は、樹脂から切断され、クロマトグラフィー技術を使用して精製されます。
工業生産方法
Bzl-val-leu-アニリドの工業生産は、ラボでの合成と同様の原理に従いますが、より大規模に行われます。自動ペプチド合成装置は、効率と収率を高めるために頻繁に使用されます。高速液体クロマトグラフィー(HPLC)の使用により、最終生成物の純度が保証されます。
化学反応の分析
反応の種類
Bzl-val-leu-アニリドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムなどの試薬を使用して実行できます。
置換: 求核置換反応は、ベンジル基またはアニリン部分で発生する可能性があります。
一般的な試薬と条件
酸化: 室温での水溶液中の過酸化水素。
還元: 低温でのメタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのアミンやチオールなどの求核試薬。
生成される主要な生成物
酸化: ペプチドの酸化誘導体。
還元: 官能基が変化したペプチドの還元形。
置換: ベンジルまたはアニリン部分に新しい官能基が付加された置換ペプチド。
科学的研究の応用
Bzl-val-leu-アニリドは、科学研究で幅広い用途があります。
化学: ペプチド合成と反応の研究のためのモデル化合物として使用されます。
生物学: 特にプロテアーゼの研究において、酵素阻害剤としての可能性が調査されています。
医学: アンジオテンシン変換酵素(ACE)阻害剤としての役割など、潜在的な治療効果が探求されています。
産業: 新規ペプチド系材料と医薬品の開発に使用されます。
作用機序
Bzl-val-leu-アニリドの作用機序には、酵素などの特定の分子標的との相互作用が関与しています。たとえば、ACE阻害剤として、酵素の活性部位に結合し、アンジオテンシンIからアンジオテンシンIIへの変換を防ぎます。この阻害は血圧の低下につながるため、高血圧の潜在的な治療薬となります。
類似の化合物との比較
類似の化合物
ベンジル-バリル-ロイシル-フェニルアラニン: アニリンの代わりにフェニルアラニンを持つ類似の構造。
ベンジル-バリル-ロイシル-チロシン: アニリンの代わりにチロシンを含む。
ベンジル-バリル-ロイシル-トリプトファン: アニリンの代わりにトリプトファンを含む。
独自性
Bzl-val-leu-アニリドは、アニリン部分の存在により、独特の化学的および生物学的特性を付与される点で独自です。ACE阻害剤として機能する能力は、他の類似の化合物とは異なり、研究と潜在的な治療用途の両方において貴重なツールとなっています。
類似化合物との比較
Similar Compounds
Benzyl-valyl-leucyl-phenylalanine: Similar structure but with phenylalanine instead of aniline.
Benzyl-valyl-leucyl-tyrosine: Contains tyrosine instead of aniline.
Benzyl-valyl-leucyl-tryptophan: Contains tryptophan instead of aniline.
Uniqueness
Bzl-val-leu-anilide is unique due to the presence of the aniline moiety, which imparts distinct chemical and biological properties. Its ability to act as an ACE inhibitor sets it apart from other similar compounds, making it a valuable tool in both research and potential therapeutic applications.
特性
IUPAC Name |
2-[[2-(benzylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c1-17(2)15-21(23(28)26-20-13-9-6-10-14-20)27-24(29)22(18(3)4)25-16-19-11-7-5-8-12-19/h5-14,17-18,21-22,25H,15-16H2,1-4H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKOMMOOZGKOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














